molecular formula C7H5IN4 B2702736 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine CAS No. 1111638-50-6

4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B2702736
CAS No.: 1111638-50-6
M. Wt: 272.049
InChI Key: UVKFMSYWNWEXLD-UHFFFAOYSA-N
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Description

Contextualization of Nitrogen-Containing Heterocyclic Chemistry in Contemporary Molecular Science

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry and are of immense significance to life itself. These cyclic molecules, which incorporate nitrogen atoms within their ring structures, are prevalent in a vast array of natural products, including vitamins, hormones, and alkaloids. Their structural motifs are fundamental to the building blocks of life, such as the purine (B94841) and pyrimidine (B1678525) bases found in DNA and RNA. nih.gov

In the realm of contemporary molecular science, the importance of these compounds cannot be overstated. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule pharmaceuticals contain nitrogen heterocycles, making them the most significant class of structures in drug design. mdpi.com This prevalence is due to their ability to engage in various interactions with biological targets, acting as key pharmacophores in complex structures. mdpi.com The applications of nitrogen-containing heterocycles are diverse, extending beyond medicine to agrochemicals, dyes, corrosion inhibitors, and functional organic materials. rsc.org The continuous and rapid synthesis of new nitrogen-based heterocyclic molecules underscores their pivotal role in advancing modern science. rsc.org

Academic Importance of Pyrazole (B372694) and Pyrimidine Scaffolds in Medicinal and Materials Chemistry

Among the vast family of nitrogen-containing heterocycles, pyrazole and pyrimidine derivatives are pillars in the field of medicinal chemistry. primescholars.comwisdomlib.org Both scaffolds are recognized for their versatile biological activities and serve as the foundation for a multitude of therapeutic agents. primescholars.comwisdomlib.org

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids. primescholars.com Beyond this vital biological role, its derivatives are integral to a wide range of pharmaceuticals, including anticancer drugs like 5-fluorouracil (B62378) and antiviral medications such as zidovudine. primescholars.com The ability to readily modify the pyrimidine scaffold has enabled the development of numerous drugs targeting a wide spectrum of diseases. primescholars.com

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has also gained prominence for its broad pharmacological profile. nih.govglobalresearchonline.net Pyrazole derivatives have demonstrated anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. wisdomlib.orgglobalresearchonline.net A notable example is the non-steroidal anti-inflammatory drug (NSAID) celecoxib, which features a pyrazole core. primescholars.com The fusion of pyrazole and pyrimidine rings to form pyrazolopyrimidines, which are structurally analogous to purines, has yielded compounds with significant potential as anticancer agents and kinase inhibitors. ekb.eg

The structural diversity and versatile reactivity of both pyrazole and pyrimidine scaffolds make them invaluable tools in drug design and materials science, where they are used to fine-tune pharmacological and physical properties. primescholars.com

Rationale for Investigating 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine and its Structural Analogues

The specific investigation of this compound is driven by a clear scientific rationale that combines the established biological relevance of its core structure with the synthetic utility of its iodine substituent. The molecule merges the pharmacologically significant pyrazole and pyrimidine rings, a combination known to produce a wide range of biological activities. wisdomlib.org

The key to the research importance of this specific compound is the presence of the iodine atom. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in a variety of chemical reactions. This feature allows the iodo-substituent to serve as a versatile synthetic "handle" for constructing more complex molecules through transition metal-catalyzed cross-coupling reactions. mdpi.com Researchers can use this position to introduce a diverse array of other functional groups, creating libraries of novel compounds for screening as potential therapeutic agents or advanced materials.

Structural analogues, such as 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are widely used as key intermediates in the synthesis of novel pharmaceuticals. chemimpex.com These compounds are particularly valuable as building blocks for developing targeted therapies, including kinase inhibitors for cancer treatment. chemimpex.comnih.gov Therefore, this compound is not typically an end-product itself, but rather a crucial starting point or intermediate for accessing new chemical entities with potentially valuable biological or material properties.

Overview of Current Research Trajectories for Iodinated Heteroaromatic Systems

Current research involving iodinated heteroaromatic systems is largely focused on their application as versatile intermediates in organic synthesis. mdpi.com The development of efficient and regioselective methods for introducing iodine onto heteroaromatic rings is an active area of investigation, as this functionalization is a key step in creating valuable building blocks. mdpi.comnih.govacs.org

A primary trajectory is the use of these iodo-compounds in cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comresearchgate.net These powerful synthetic methods allow chemists to form new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom, enabling the assembly of complex molecular architectures that would be difficult to construct otherwise. researchgate.net This strategy is fundamental to modern drug discovery, allowing for the systematic modification of a lead compound to optimize its activity and properties.

Furthermore, iodinated heterocycles are being explored for applications in materials science to create polymers and coatings with unique electronic or photophysical properties. mdpi.comchemimpex.com The ability to precisely modify the heteroaromatic core via the iodine handle allows for the fine-tuning of these properties. The overarching theme in this research area is the strategic use of iodination to unlock pathways for molecular diversification, accelerating the discovery of new functional molecules for a wide range of scientific applications. mdpi.com

Compound Data

The following tables provide key identifiers and physicochemical properties for this compound and a closely related structural analogue.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1111638-50-6 bldpharm.com
Molecular Formula C₇H₅IN₄ bldpharm.comnih.gov
Molecular Weight 272.05 g/mol bldpharm.com
Synonyms Not Available
Physical Form Not Available

Table 2: Properties of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

PropertyValueSource
CAS Number 151266-23-8 chemimpex.comnih.gov
Molecular Formula C₅H₄IN₅ chemimpex.comnih.gov
Molecular Weight 261.03 g/mol chemimpex.comnih.gov
Synonyms 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Physical Form White to almost white powder/crystal chemimpex.com
Melting Point >300 °C chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-iodo-1H-pyrazol-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN4/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKFMSYWNWEXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=C(NN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Chemical Transformations

Retrosynthetic Analysis of the 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing a logical and efficient synthetic route. lakotalakes.com

Identification of Key Disconnection Points and Precursor Design

The primary disconnection points for this compound are at the C-C bond linking the pyrazole (B372694) and pyrimidine (B1678525) rings, and within the heterocyclic rings themselves. This leads to two main precursor fragments: a substituted pyrazole and a substituted pyrimidine. A plausible retrosynthetic approach would involve:

Disconnection of the C4-C4' bond: This breaks the molecule into a 4-substituted pyrimidine and a 3-iodo-1H-pyrazole. The pyrimidine moiety could be a pyrimidine with a leaving group at the 4-position, while the pyrazole part could be an organometallic species.

Disconnection within the pyrazole ring: This suggests precursors like a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent, which can undergo a condensation reaction to form the pyrazole ring. nih.gov

Disconnection within the pyrimidine ring: This points towards building blocks such as a β-dicarbonyl compound and a molecule containing an N-C-N fragment, like urea, thiourea, or guanidine. wikipedia.org

Based on this analysis, a forward synthesis can be designed starting from simple precursors to build the pyrazole and pyrimidine rings separately, followed by their coupling and final iodination.

Direct Synthesis Approaches to the Core Heterocycle

The direct synthesis of the 4-(1H-pyrazol-4-yl)pyrimidine core, prior to iodination, involves the formation of the individual heterocyclic rings and their subsequent linkage.

Cyclization Reactions for 1H-Pyrazole Ring Formation

The formation of the 1H-pyrazole ring is a cornerstone of this synthesis. Several methods are available, with the most common being the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov

Reactants Reaction Type Product
Hydrazine and a 1,3-dicarbonyl compoundCondensation1H-pyrazole
Diazo compounds and alkynes1,3-dipolar cycloaddition1H-pyrazole
α,β-unsaturated ketones and hydrazinesCyclocondensation followed by oxidation1H-pyrazole

These reactions provide a versatile means to introduce various substituents onto the pyrazole ring by choosing appropriately substituted starting materials. For the synthesis of the target molecule, a pyrazole with a handle for subsequent coupling to the pyrimidine ring is required.

Pyrimidine Ring Construction Methodologies

The construction of the pyrimidine ring can be achieved through several well-established synthetic strategies. A common and versatile method is the principal synthesis, which involves the cyclization of a β-dicarbonyl compound with an N-C-N containing moiety. wikipedia.orgnih.gov

Reactants Product
β-Dicarbonyl compound and amidine2-substituted pyrimidine
β-Dicarbonyl compound and urea2-pyrimidinone
β-Dicarbonyl compound and guanidine2-aminopyrimidine

Alternative methods include multicomponent reactions like the Biginelli reaction and cycloaddition reactions involving alkynes and nitrogen-containing compounds. wikipedia.orgmdpi.com These methods allow for the synthesis of a wide array of substituted pyrimidines.

Formation of the Biphenyl Linkage: Pyrazole-Pyrimidine Coupling Strategies

Once the pyrazole and pyrimidine rings are synthesized with appropriate functional groups, the next critical step is their coupling. Modern cross-coupling reactions are instrumental in forming the C-C bond between the two heterocyclic rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed for this purpose. rsc.org

In a typical Suzuki-Miyaura coupling approach, a pyrazole-boronic acid or boronate ester is coupled with a halopyrimidine (e.g., 4-chloropyrimidine (B154816) or 4-bromopyrimidine) in the presence of a palladium catalyst and a base.

Regioselective Iodination Protocols for the Pyrazole Moiety

The final step in the synthesis is the regioselective iodination of the pyrazole ring at the 3-position. Achieving high regioselectivity is crucial to obtain the desired isomer. Various iodinating agents and conditions can be employed to control the position of iodination.

Electrophilic iodination is a common method. The choice of iodinating agent and reaction conditions can influence the regioselectivity based on the electronic properties of the pyrazole ring. researchgate.net

Iodinating Agent Conditions Selectivity
Iodine (I₂) with an oxidizing agent (e.g., CAN, H₂O₂)VariesOften targets electron-rich positions. rsc.orgresearchgate.netnih.gov
N-Iodosuccinimide (NIS)Mild conditionsCan provide good regioselectivity.
Iodine monochloride (ICl)VariesA more reactive iodinating agent.

For the specific synthesis of this compound, the iodination is performed on the pre-formed 4-(1H-pyrazol-4-yl)pyrimidine. The directing effects of the pyrimidine substituent and any other groups on the pyrazole ring will influence the outcome of the iodination. Careful optimization of the reaction conditions is necessary to achieve the desired 3-iodo isomer in high yield. researchgate.net

Mechanistic Studies of Electrophilic Iodination at the C-3 Position

Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position. rrbdavc.org Therefore, direct iodination at the C-3 position requires strategic synthetic design, often involving the formation of the pyrazole ring from appropriately functionalized precursors.

The mechanism of electrophilic iodination of pyrazoles, which is more commonly reported at the C-4 position, generally proceeds through the attack of an electrophilic iodine species on the electron-rich pyrazole ring. The attacking species is often written as I2 or I+, but the actual iodinating agent can be more complex, such as hypoiodous acid (HOI) or an iodine(I) trifluoromethanesulfonate (B1224126) species when reagents like N-iodosuccinimide (NIS) are used in acidic media. nih.govacsgcipr.org

For N-unsubstituted pyrazoles, the mechanism can involve the initial formation of a σH+ adduct where the halogen attacks the N-2 position. nih.gov This is followed by rearrangement or subsequent attack at a carbon atom. In acidic conditions, protonation of the N-2 atom can activate the ring for electrophilic attack at the C-4 position. nih.gov Iodination at the C-3 position is less common and often requires specific directing groups or a multi-step synthesis.

Metal-Mediated and Metal-Free Iodination Conditions

A variety of conditions have been developed for the iodination of pyrazoles, encompassing both metal-mediated and metal-free approaches.

Metal-Mediated Iodination: Cadmium(II) acetate (B1210297) has been shown to mediate the regioselective iodination of pyrazole derivatives. researchgate.net This method has been particularly useful for pyrazoles containing electron-donating groups, promoting electrophilic iodination at the C-4 position. researchgate.net While not directly targeting the C-3 position, such studies provide insight into how metal coordination can influence the reactivity and selectivity of iodination on the pyrazole ring.

Metal-Free Iodination: Metal-free conditions are often preferred due to their lower cost and reduced environmental impact. Several effective metal-free iodination systems have been reported for pyrazoles:

Iodine/Hydrogen Peroxide: A green and practical method for the 4-iodination of pyrazoles utilizes iodine and hydrogen peroxide in water, generating water as the only byproduct. researchgate.net

N-Iodosuccinimide (NIS): NIS, often in the presence of an acid such as sulfuric acid, trifluoromethanesulfonic acid, or acetic acid, is a highly effective reagent for the iodination of pyrazoles. nih.gov

Iodine/Potassium Iodate (KIO3): This system, catalyzed by diphenyl diselenide under acidic conditions, provides a convenient route to 4-iodo-1-aryl-1H-pyrazoles. researchgate.net

Iodine/Periodic Acid (HIO4) or Iodic Acid (HIO3): The I2–HIO3 system in a mixture of acetic acid and carbon tetrachloride has been shown to efficiently iodinate a wide range of pyrazoles. nih.gov

Molecular Iodine: Iodine-mediated protocols have been developed for the synthesis of various substituted pyrazoles under neutral, metal-free conditions. rsc.orgacs.orgacs.org

Table 1: Comparison of Selected Iodination Reagents for Pyrazoles

Reagent SystemConditionsPosition of IodinationKey FeaturesReference
I2/H2O2WaterC-4Green, water is the only byproduct researchgate.net
N-Iodosuccinimide (NIS)/AcidAcidic media (e.g., H2SO4)-Efficient for various pyrazoles nih.gov
I2/KIO3/(PhSe)2Acidic conditionsC-4Catalytic, good for 1-aryl-pyrazoles researchgate.net
I2/HIO3AcOH-CCl4-Efficient and versatile nih.gov
Cadmium(II) Acetate/I2-C-4Metal-mediated, effective for pyrazoles with electron-donating groups researchgate.net

Convergent and Divergent Synthetic Routes for Structural Diversification

The this compound scaffold is a valuable platform for structural diversification through both convergent and divergent synthetic strategies.

Multicomponent Reaction (MCR) Approaches for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single step. mdpi.comnih.gov Several MCRs have been developed for the synthesis of pyrazole-containing heterocycles, including pyranopyrazoles and pyrazolo[3,4-b]pyridines. nih.govresearchgate.netresearchgate.net For instance, a four-component reaction involving an aromatic aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile (B47326) in the presence of a base like piperidine (B6355638) can yield highly substituted pyranopyrazoles. researchgate.net While not directly yielding this compound, these MCR strategies highlight the potential for rapid assembly of the core pyrazole ring system, which can then be further functionalized. The synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines has been achieved through a four-component reaction, demonstrating the utility of MCRs in building fused pyrazole systems. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization

The iodine atom at the C-3 position of the pyrazole ring is a key functional handle for derivatization via transition metal-catalyzed cross-coupling reactions. eie.gracs.org This allows for the introduction of a wide variety of substituents, enabling the exploration of the chemical space around the core scaffold.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. rsc.orgmdpi.com In the context of 3-iodo-1H-pyrazole derivatives, this reaction allows for the introduction of aryl and heteroaryl groups at the C-3 position. nih.govresearchgate.net For example, 3-trifluoromethyl-5-iodo-1H-pyrazoles have been successfully coupled with various boronic acids in Suzuki-Miyaura reactions to generate more complex trifluoromethylated pyrazoles. researchgate.net Similarly, the synthesis of withasomnine, a natural product, has involved a Suzuki-Miyaura coupling as a key step in the elaboration of a 4-iodopyrazole (B32481) intermediate. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)2, often in the absence of a phosphine (B1218219) ligand. rsc.org

The Sonogashira coupling reaction is instrumental for forming carbon-carbon bonds between sp-hybridized carbon atoms (terminal alkynes) and sp2-hybridized carbon atoms (aryl or vinyl halides). wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for introducing alkynyl moieties onto the pyrazole ring. Substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives have been shown to undergo Sonogashira coupling with terminal alkynes, such as phenylacetylene, in high yields. arkat-usa.orgresearchgate.net These reactions are typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. arkat-usa.orgresearchgate.net The resulting alkynylpyrazoles are versatile intermediates for further transformations, including intramolecular cyclizations. researchgate.net

Table 2: Overview of Cross-Coupling Reactions for Derivatization of Iodopyrazoles

ReactionCoupling PartnersCatalyst SystemBond FormedReference
Suzuki-Miyaura CouplingIodopyrazole + Boronic Acid/EsterPalladium catalyst (e.g., Pd(OAc)2)C(sp2)-C(sp2) researchgate.netnih.govnih.gov
Sonogashira CouplingIodopyrazole + Terminal AlkynePalladium catalyst and Copper(I) co-catalystC(sp2)-C(sp) arkat-usa.orgresearchgate.net
Other Palladium-Catalyzed C-N Bond Formations

Beyond traditional Buchwald-Hartwig amination, other palladium-catalyzed methodologies can be employed to construct C-N bonds at the iodinated position of the pyrazole ring. These reactions are crucial for the synthesis of various derivatives with potential biological activities. The general mechanism for these transformations involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the aminated product and regenerate the catalyst. wikipedia.org

The efficiency of these couplings is highly dependent on the choice of ligand, base, and solvent. For related 4-halopyrazole systems, sterically hindered phosphine ligands have been shown to be effective. researchgate.netnih.gov The choice between palladium and copper catalysts can be complementary, with palladium catalysts often favoring the amination with aromatic or bulky amines, while copper catalysts may be more suitable for alkylamines. researchgate.net

Table 1: Key Factors in Palladium-Catalyzed C-N Bond Formation

ParameterInfluence on the ReactionTypical Examples
Catalyst Facilitates the oxidative addition and reductive elimination steps.Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium center and influences reactivity and selectivity.BINAP, Xantphos, DavePhos
Base Promotes the deprotonation of the amine nucleophile.NaOtBu, Cs₂CO₃, K₃PO₄
Solvent Affects the solubility of reagents and the stability of intermediates.Toluene, Dioxane, DMF

This is an interactive data table. Users can sort and filter the information based on the different parameters.

Post-Synthetic Functionalization of Core and Peripheral Positions

The iodo-substituent on the pyrazole ring of this compound is a key handle for a variety of post-synthetic functionalization reactions. This allows for the late-stage introduction of molecular complexity, a strategy widely used in drug discovery. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions are particularly valuable in this context. ias.ac.inresearchgate.netorganic-chemistry.org

The Suzuki-Miyaura coupling enables the formation of a new C-C bond by reacting the iodo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups. Similarly, the Sonogashira coupling facilitates the formation of a C-C bond between the iodo-pyrazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net These reactions provide access to a diverse array of arylated and alkynylated pyrazolopyrimidine derivatives.

Green Chemistry and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. Green chemistry principles, such as the use of safer solvents, energy efficiency, and atom economy, are increasingly being applied to the synthesis of heterocyclic compounds like this compound. nih.gov

Solvent Selection and Reaction Condition Optimization

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The optimization of reaction conditions to utilize more environmentally friendly solvents or even solvent-free conditions is a key goal. For the synthesis of pyrazolo[1,5-a]pyrimidines, microwave-assisted synthesis under solvent-free conditions has been shown to accelerate reaction times and simplify purification. nih.gov Microwave heating can lead to rapid and uniform heating, often resulting in higher yields and cleaner reactions compared to conventional heating methods. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours
Energy Consumption HighGenerally lower
Product Purity Often requires extensive purificationOften higher purity
Solvent Use Typically requires organic solventsCan be performed solvent-free or in green solvents

This is an interactive data table. Users can compare the two synthetic approaches based on different features.

Atom-Economy and Catalyst Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. scholarscentral.comprimescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions which generate stoichiometric byproducts.

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Detailed NMR data, including 1H, 13C, and 2D NMR, are fundamental for the definitive structural assignment of organic molecules. At present, no published spectra for 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine are available.

Proton (1H) NMR for Structural Connectivity and Proton Environments

Specific 1H NMR spectral data for this compound, which would detail the chemical shifts, coupling constants, and integration of its protons, are not available in the reviewed literature.

Carbon (13C) NMR for Carbon Skeleton Analysis

The 13C NMR spectrum, which is crucial for mapping the carbon framework of the molecule, has not been reported for this compound.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignments

Advanced 2D NMR studies, such as COSY, HSQC, and HMBC, which are instrumental for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure, have not been documented for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. There is currently no published HRMS data for this compound to definitively confirm its molecular formula, C₇H₅IN₄.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction analysis provides unequivocal proof of a molecule's three-dimensional structure, including its conformation and intermolecular interactions in the solid state. To date, a crystal structure for this compound has not been reported.

Determination of Molecular Conformation and Dihedral Angles

Without a crystal structure, key geometric parameters such as bond lengths, bond angles, and the dihedral angle between the pyrazole (B372694) and pyrimidine (B1678525) rings for this compound remain experimentally undetermined. For context, a related but structurally distinct compound, 4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine, has been analyzed, revealing a dihedral angle of 6.30 (16)° between its pyrazole and pyrimidine rings. tcichemicals.com However, this value is not directly transferable due to the different substitution pattern on both heterocyclic rings.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

A definitive analysis of the hydrogen bonding network requires single-crystal X-ray diffraction data. Such data would reveal the precise geometry of intermolecular interactions. In a hypothetical solid-state structure, the pyrrolic N-H group of the pyrazole ring would act as a hydrogen bond donor. Potential hydrogen bond acceptors in the molecule are the pyridinic nitrogen atoms of the pyrimidine ring and the pyridine-like nitrogen atom of the pyrazole ring. The formation of specific motifs, such as chains or dimers, would depend on the steric and electronic interplay of the two heterocyclic rings. Without crystallographic data, any description of the hydrogen bonding network remains speculative.

Characterization of Halogen Bonding Interactions Involving the Iodine Atom

The iodine atom at the C3 position of the pyrazole ring is a potential halogen bond donor due to the presence of a positive region of electrostatic potential (a σ-hole) on its outer surface. Characterization of these interactions also relies on crystallographic data. Potential halogen bond acceptors would include the nitrogen atoms of the pyrimidine and pyrazole rings of neighboring molecules. Analysis of a crystal structure would involve measuring the distance between the iodine and the acceptor atom (which should be less than the sum of their van der Waals radii) and the C-I···(Acceptor) angle (which is typically close to 180°). Studies on related iodinated pyrazoles and pyrimidines show the prevalence of C-I···N halogen bonds in directing crystal packing, but specific data for this compound is absent. researchgate.netnih.gov

Vibrational Spectroscopy Analysis (FTIR, Raman) for Functional Group Identification and Molecular Vibrations

A detailed vibrational analysis requires experimentally obtained Fourier-Transform Infrared (FTIR) and Raman spectra. While general characteristic vibrational frequencies for pyrazole and pyrimidine rings are known, the specific frequencies for this compound are not published. An analysis would involve assigning observed spectral bands to specific molecular vibrations, such as N-H stretching, C-H stretching, C=C and C=N ring stretching modes, and in-plane and out-of-plane bending vibrations. The presence of the heavy iodine atom would also influence the low-frequency region of the spectra. Without empirical spectra, a meaningful analysis cannot be performed. While some suppliers confirm the commercial availability of this compound, they explicitly state that analytical data is not collected or provided. sigmaaldrich.com

Reactivity Profiles and Chemical Transformations

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine towards aromatic substitution is dictated by the electronic nature of its two constituent heterocyclic rings: the electron-rich pyrazole (B372694) and the electron-deficient pyrimidine (B1678525).

Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, typically at the C4 position. arkat-usa.orgresearchgate.net However, in the title compound, this position is already substituted. Electrophilic substitution on the pyrazole ring would likely occur at the C5 position, though this is less favored. The pyrimidine ring, being electron-deficient, is highly resistant to electrophilic aromatic substitution. wikipedia.org Reactions such as nitration, halogenation, and Friedel-Crafts acylation are challenging and often require harsh conditions, if they proceed at all. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution. youtube.com Halogen atoms on the pyrimidine ring, particularly at the C2, C4, and C6 positions, are readily displaced by a variety of nucleophiles. stackexchange.com While the title compound does not possess a leaving group on the pyrimidine ring, this inherent reactivity is crucial when considering synthetic strategies for related derivatives. youtube.comstackexchange.com For instance, in 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position. stackexchange.com The pyrazole ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

Derivatization via the Iodine Atom: Cross-Coupling Reactivity

The iodine atom at the C3 position of the pyrazole ring is a key functional handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl iodide with an organoboron compound. Iodopyrazoles are effective substrates in these reactions, readily coupling with a range of aryl, heteroaryl, and vinyl boronic acids or esters. acs.orgresearchgate.net While chloro and bromo derivatives are sometimes preferred to minimize dehalogenation side reactions, iodopyrazoles remain highly useful. acs.orgresearchgate.net The reaction typically employs a palladium catalyst, such as those derived from phosphine (B1218219) ligands (e.g., XPhos), and a base in a suitable solvent system. researchgate.netmdpi.com

Coupling PartnerCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OHigh
4-Methoxyphenylboronic acidXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂OGood to High
3-Pyridylboronic acidPdCl₂(dppf)Na₂CO₃DMEModerate to High
(E)-Styrylboronic acidXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂OGood

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the iodopyrazole and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. arkat-usa.orgresearchgate.netlibretexts.org A variety of terminal alkynes, including aryl, heteroaryl, and alkyl acetylenes, can be successfully coupled. arkat-usa.orgresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. libretexts.org

Alkyne PartnerCatalyst SystemBaseSolventYield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFHigh
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPATolueneHigh
Propargyl alcoholNS-MCM-41-Pd / CuIEt₃NEt₃NGood to High
1-HeptynePdCl₂(PPh₃)₂ / CuIEt₃NDMFHigh

Heck-Mizoroki Reaction: The Heck reaction allows for the vinylation of the pyrazole ring by coupling the C-I bond with an alkene in the presence of a palladium catalyst and a base. This reaction is effective for creating 4-alkenylpyrazoles from 4-iodopyrazoles and can be applied to 3-iodo isomers as well.

Reactivity of the Pyrazole N-H and Pyrimidine Nitrogen Atoms

The nitrogen atoms in both the pyrazole and pyrimidine rings exhibit distinct reactivity profiles that are crucial for further functionalization.

Pyrazole N-H Reactivity : The proton on the pyrazole nitrogen is acidic and can be removed by a base. The resulting pyrazolate anion is a potent nucleophile. This allows for N-alkylation or N-arylation reactions. mdpi.comsemanticscholar.org Standard alkylation methods often involve deprotonation with a base like sodium hydride followed by the addition of an alkyl halide. semanticscholar.org Milder, acid-catalyzed methods using electrophiles like trichloroacetimidates have also been developed. mdpi.comsemanticscholar.org Copper- and palladium-catalyzed N-arylation reactions are also well-established for pyrazoles, using aryl halides or arylboronic acids. organic-chemistry.orgrsc.org For many cross-coupling reactions at the C3-iodo position, it is often necessary to protect the N-H group (e.g., as a Boc or ethoxyethyl derivative) to prevent catalyst inhibition or undesired side reactions. arkat-usa.orgresearchgate.net

Pyrimidine Nitrogen Reactivity : The two nitrogen atoms in the pyrimidine ring are basic and can be protonated or alkylated. They can also act as ligands, coordinating to metal centers. This coordination can sometimes inhibit palladium catalysts used in cross-coupling reactions. nih.gov The specific site of alkylation or protonation depends on steric and electronic factors within the molecule and the reaction conditions.

Cycloaddition and Condensation Reactions for Fused Systems

The bifunctional nature of the this compound scaffold allows it to serve as a building block for more complex, fused heterocyclic systems through cycloaddition and condensation reactions.

Cycloaddition Reactions: The pyrimidine ring, or derivatives thereof, can participate as a component in cycloaddition reactions. For instance, pyrimidine systems can undergo inverse-electron-demand Diels-Alder reactions, acting as the diene component, particularly when activated with electron-withdrawing groups. rsc.orgyoutube.com While less common, the pyrazole ring can also be involved in certain cycloaddition pathways. These [4+2] cycloaddition reactions provide a powerful route to construct polycyclic systems containing the pyrazolopyrimidine core. mdpi.comresearchgate.net

Condensation Reactions: The pyrazole and pyrimidine moieties can be elaborated through condensation reactions to build fused rings. For example, functional groups introduced onto the core structure can react with 1,3-biselectrophilic reagents or other bifunctional molecules. A common strategy involves the condensation of aminopyrazoles with 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. acs.orgnih.gov By analogy, introducing an amino group onto the pyrazole ring of the title compound would open pathways for condensation reactions to form triazolo- or other fused systems. ekb.egnih.gov

Investigation of Reaction Mechanisms and Kinetic Profiles

The mechanisms of the key transformations involving this compound are generally well-understood from studies on related heteroaryl systems, although specific kinetic data for this particular compound are not extensively documented.

Cross-Coupling Mechanisms:

Suzuki-Miyaura Reaction: The catalytic cycle is widely accepted to involve three main steps: (1) oxidative addition of the iodopyrazole to a Pd(0) complex, (2) transmetalation of the organic group from the boronic acid derivative to the palladium center, and (3) reductive elimination of the coupled product, which regenerates the Pd(0) catalyst. acs.orgcolab.ws The presence of unprotected N-H groups in azoles like pyrazole can sometimes inhibit the catalyst by forming stable Pd(II) complexes, thereby slowing down the catalytic cycle. nih.gov Studies have shown that for iodo-substrates, the propensity for a dehalogenation side reaction can be higher compared to bromo or chloro analogs. acs.orgresearchgate.net

Sonogashira Reaction: The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.orgyoutube.com The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The copper cycle's role is to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. libretexts.org Kinetic studies on related aryl halides show that the oxidative addition step is often rate-limiting, and its rate is influenced by the C-X bond energy and the electronic properties of the aryl halide. researchgate.net For aryl iodides, the activation enthalpy is generally lower than for bromides or chlorides. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Mechanism: These reactions on electron-deficient rings like pyrimidine proceed via a two-step addition-elimination mechanism. youtube.comnih.gov A nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com In the second, typically fast, step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com The higher reactivity at the C4 position of pyrimidines compared to the C2 position is attributed to greater stabilization of the negative charge in the Meisenheimer intermediate. stackexchange.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for exploring the intrinsic properties of a molecule at the electronic level. niscpr.res.in For 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine, DFT calculations would be employed to optimize its three-dimensional geometry and to compute a variety of molecular descriptors that govern its stability, reactivity, and spectroscopic properties. jchemrev.comresearchgate.net Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used for such analyses on related heterocyclic systems. nih.gov

The electronic structure provides deep insights into the molecule's behavior. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Another crucial tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings, identifying them as sites susceptible to electrophilic attack and capable of forming hydrogen bonds. The iodine atom, due to its polarizability, can exhibit a region of positive potential (a "sigma-hole"), making it a potential halogen bond donor. researchgate.net

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Hypothetical Data)

DescriptorHypothetical ValueSignificance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.7 eVIndicates chemical stability and low kinetic reactivity.
Dipole Moment3.2 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Electronegativity (χ)4.15 eVReflects the molecule's ability to attract electrons.
Global Hardness (η)2.35 eVMeasures resistance to change in electron distribution.

Local reactivity can be assessed using Fukui functions or by analyzing the MEP map, which identifies the most probable sites for nucleophilic and electrophilic attacks. For this compound, the nitrogen atoms are expected to be primary sites for protonation and electrophilic interaction. The iodine atom at the C3 position of the pyrazole ring is a key functional group that can participate in halogen bonding or be a leaving group in certain substitution reactions. Transition state analysis could be performed to model reaction pathways, calculate activation energies, and elucidate mechanisms for its synthesis or metabolic degradation.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. While specific MD studies for this compound are not documented, this technique would be invaluable for understanding its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. mdpi.com

An MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms to model their movements over a set period (typically nanoseconds). This would reveal the preferred conformations of the molecule in solution, the rotational freedom between the pyrazole and pyrimidine rings, and the formation and dynamics of hydrogen bonds with solvent molecules. Such information is crucial for understanding how the molecule behaves in a physiological environment and how its shape adapts upon binding to a target.

In Silico Prediction of Molecular Interactions and Binding Affinities

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently identified as a core component of kinase inhibitors. mdpi.commdpi.com Therefore, in silico methods are heavily used to predict how derivatives like this compound might interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov For this compound, docking studies would be performed against the ATP-binding site of various protein kinases, which are common targets for this class of compounds. mdpi.com

The docking process would assess how the molecule fits into the binding pocket and estimate its binding affinity through a scoring function (e.g., in kcal/mol). The analysis would focus on identifying key intermolecular interactions:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine and pyrazole rings are prime candidates for forming hydrogen bonds with backbone or side-chain residues in the kinase hinge region (e.g., with a methionine residue), a critical interaction for many kinase inhibitors. mdpi.com

Halogen Bonds: The iodine atom at the C3-position can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the protein.

Hydrophobic and π-π Interactions: The aromatic pyrazole and pyrimidine rings can engage in hydrophobic and π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the binding pocket.

Table 2: Illustrative Molecular Docking Results of this compound into a Hypothetical Kinase ATP-Binding Site

ParameterResultDescription
Binding Affinity (kcal/mol)-8.5A lower value indicates a stronger predicted binding interaction.
Hydrogen BondsPyrimidine N1 with Met793 backbone NHCrucial "hinge-binding" interaction for kinase inhibition.
Halogen BondsPyrazole C3-Iodine with Gly791 backbone C=OA directional interaction that can significantly enhance binding affinity.
Hydrophobic InteractionsPyrazole ring with Leu718, Val726Interactions with nonpolar residues in the binding pocket.
π-π StackingPyrimidine ring with Phe856Stacking interaction with an aromatic residue.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would likely include:

Hydrogen Bond Acceptors (from the ring nitrogens).

A Hydrogen Bond Donor (from the pyrazole N-H).

An Aromatic Ring feature.

A Halogen Bond Donor feature (from the iodine).

This model serves as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, a process known as ligand-based virtual screening. mdpi.com This approach can rapidly identify novel compounds with a high probability of having similar biological activity, guiding the design and discovery of new potential drug candidates based on the this compound template.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling represent powerful computational tools in modern drug discovery and materials science. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties, respectively. For a molecule like this compound, which serves as a scaffold for designing novel bioactive agents, QSAR and QSPR studies are instrumental in predicting the efficacy and characteristics of its derivatives, thereby guiding synthetic efforts toward more potent and desirable compounds.

Descriptor Generation and Selection for this compound Derivatives

The foundation of any QSAR/QSPR model lies in the numerical representation of molecular structures through descriptors. These descriptors are calculated from the two-dimensional (2D) or three-dimensional (3D) representation of a molecule and can be broadly categorized into several classes. For derivatives of this compound, a diverse set of descriptors would be generated to capture the nuances of their structural variations.

Descriptor Classes Relevant to Pyrazole and Pyrimidine Derivatives:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include molecular weight, connectivity indices (e.g., Randić index), and counts of specific atoms or functional groups.

Electronic Descriptors: These quantify the electronic properties of the molecule, which are crucial for molecular interactions. Examples include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in a study of pyrimidine derivatives, descriptors related to the partial surface area were found to be significant.

Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and include parameters like molecular volume, surface area, and moments of inertia.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of a molecule. They can include parameters like electrophilicity index and molar refractivity.

The initial step involves calculating a large number of descriptors for each derivative in the dataset. Subsequently, a critical step is the selection of a subset of these descriptors that are most relevant to the biological activity or property being modeled. This is essential to avoid overfitting and to create a robust and interpretable model. Various statistical methods are employed for descriptor selection, including:

Stepwise Multiple Linear Regression (MLR): This method iteratively adds or removes descriptors from the model based on their statistical significance.

Genetic Algorithms (GA): Inspired by natural evolution, this method selects an optimal subset of descriptors by "evolving" a population of potential solutions.

Partial Least Squares (PLS): This technique is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors utilized adjacency distance matrix descriptors, highlighting their importance in influencing the compound's activity nih.gov. Another study on pyrimidine-4,6-diamine derivatives identified descriptors such as the presence of an aromatic ring, the number of double bonds, and partial surface area as being crucial for their predictive model tandfonline.com.

| Quantum-Chemical | LUMO Energy | The energy of the lowest unoccupied molecular orbital, which relates to a molecule's ability to accept electrons. | Important for predicting reactivity and interaction with biological macromolecules. |

Molecular Interaction and Biochemical Mechanism Studies Pre Clinical/in Vitro Focus

Cellular Pathway Modulation Studies in Non-Human, In Vitro Models

While direct in vitro studies detailing the specific cellular pathway modulation of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine are not extensively available in the current body of scientific literature, the broader class of pyrazolopyrimidine derivatives has been the subject of numerous investigations. These studies provide a foundational understanding of the potential biochemical mechanisms and cellular pathways that compounds with this core structure may influence. The pyrazolopyrimidine scaffold is a well-recognized pharmacophore in medicinal chemistry, known for its ability to interact with a variety of protein kinases, which are key regulators of cellular signaling pathways.

Research into structurally related pyrazolopyrimidine compounds has demonstrated significant activity in modulating pathways critical to cell proliferation, survival, and apoptosis. nih.govacs.org These derivatives often function as competitive inhibitors at the ATP-binding site of protein kinases, leading to the downregulation of their catalytic activity and subsequent blockade of downstream signaling cascades implicated in oncogenesis. acs.orgnih.gov

Kinase Inhibition Profiles of Pyrazolopyrimidine Derivatives

Numerous studies have identified pyrazolopyrimidine derivatives as potent inhibitors of various protein kinases. For instance, certain analogs have shown high potency and selectivity for SRC family kinases. nih.govnih.gov The inhibition of SRC, a non-receptor tyrosine kinase, can disrupt pathways involved in cell growth, differentiation, and survival.

Furthermore, derivatives of the pyrazolopyrimidine scaffold have been investigated as inhibitors of other key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-Kinase (PI3K). acs.orgnih.govrsc.org The modulation of these pathways is a cornerstone of many targeted cancer therapies. The inhibitory activity of these compounds is often assessed through in vitro kinase assays, which quantify the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazolopyrimidine Derivatives

Compound Class Target Kinase IC50 (µM) Reference
Pyrazolo[3,4-d]pyrimidine EGFR 0.054 - 0.135 rsc.org
Pyrazolo[3,4-d]pyrimidine VEGFR-2 0.23 nih.gov
Pyrazolopyrimidine Amide PI3Kγ Not specified acs.org

This table is interactive. Users can sort the data by clicking on the column headers.

Antiproliferative Activity in Cancer Cell Lines

Consistent with their kinase inhibitory activity, various pyrazolopyrimidine derivatives have demonstrated potent antiproliferative effects in a range of human cancer cell lines in vitro. ekb.egrsc.org The efficacy of these compounds is typically evaluated using assays that measure cell viability, such as the MTT assay, and the results are reported as the half-maximal inhibitory concentration (IC50).

Studies have shown that the substitution pattern on the pyrazolopyrimidine core plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines. rsc.org For example, certain derivatives have exhibited significant growth inhibition in breast (MCF-7), lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines. ekb.egnih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Pyrazolopyrimidine Derivatives Against Various Cancer Cell Lines

Compound/Derivative Cell Line Cancer Type IC50 (µM) Reference
Pyrazolo[3,4-d]pyrimidine Derivative A549 Lung Cancer 2.24 nih.gov
Pyrazolo[3,4-d]pyrimidine Derivative MCF-7 Breast Cancer Not specified nih.gov
Pyrazolo[3,4-d]pyrimidine Derivative HepG2 Liver Cancer Not specified nih.gov
Pyrazolo[3,4-d]pyrimidine Derivative PC-3 Prostate Cancer Not specified nih.gov
Pyrazolotriazolopyrimidine Derivative MCF-7 Breast Cancer 0.013 ekb.eg

This table is interactive. Users can sort the data by clicking on the column headers.

Induction of Apoptosis and Cell Cycle Arrest

The antiproliferative effects of pyrazolopyrimidine derivatives are often linked to the induction of apoptosis (programmed cell death) and/or cell cycle arrest. nih.govnih.gov Flow cytometry analysis of cancer cells treated with these compounds has revealed an increase in the sub-G1 cell population, which is indicative of apoptosis. nih.gov Furthermore, some derivatives have been shown to arrest the cell cycle at specific phases, thereby preventing cancer cell division and proliferation. rsc.org The underlying mechanism for these effects is believed to be the inhibition of key regulatory proteins in the cell cycle and apoptotic pathways, which are often downstream targets of the inhibited kinases.

Given the structural similarities of this compound to the compounds discussed, it is plausible that it may also exert its biological effects through the modulation of similar cellular signaling pathways. However, without direct experimental evidence, its precise mechanism of action remains to be elucidated. Further in vitro studies are necessary to determine its specific kinase inhibition profile and its effects on cellular pathways in non-human models.

Advanced Applications and Future Research Directions

Utility as Molecular Building Blocks for Complex Chemical Architectures

4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that serves as a versatile molecular building block in organic synthesis. Its structure, featuring both a pyrazole (B372694) and a pyrimidine (B1678525) ring, offers multiple sites for chemical modification. The presence of a reactive iodine atom on the pyrazole ring is particularly significant, as it provides a key handle for introducing a wide range of functional groups through various cross-coupling reactions.

The bifunctional nature of this scaffold, combining the structural features of pyrazoles and pyrimidines, makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems and multi-substituted derivatives. Pyrazolo[3,4-d]pyrimidines, for example, are structural analogs of purines and have been synthesized from pyrazole precursors, demonstrating significant biological activities. The ability to selectively functionalize the molecule at the iodine position, the pyrazole N-H, and potentially the pyrimidine ring allows chemists to construct diverse molecular architectures with precise control over their steric and electronic properties. This versatility is crucial in medicinal chemistry and drug discovery, where the pyrazole-pyrimidine core is recognized as a "privileged scaffold" found in numerous biologically active agents.

Application in Materials Science and Photophysical Chemistry

While the specific photophysical properties of this compound have not been extensively reported, the parent pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a related fused N-heterocyclic system, has garnered significant attention in materials science for its promising fluorescent properties. rsc.orgnih.gov These related compounds have been explored as fluorophores with high quantum yields and excellent photostability. rsc.org

Research on pyrazolo[1,5-a]pyrimidines has shown that their fluorescent properties can be tuned by chemical modifications. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can create intramolecular charge transfer (ICT) characteristics, leading to solvatofluorochromism—a change in emission color with solvent polarity. researchgate.net The rigid, planar structure of the fused-ring system is conducive to strong fluorescence. nih.gov

Given these precedents, this compound represents a promising, yet underexplored, candidate for materials science applications. The iodine atom could serve as a site for introducing conjugated substituents to extend the π-system and shift the emission to longer wavelengths. nih.gov Furthermore, the presence of multiple nitrogen atoms makes the scaffold a potential chelating agent for metal ions, opening possibilities for the development of fluorescent sensors and organic light-emitting diodes (OLEDs). Future research is needed to characterize its luminescence, quantum yield, and potential for aggregation-induced emission (AIE). rsc.org

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying proteins and biological pathways in their native cellular environments. The structure of this compound makes it an attractive starting point for the development of such probes. rsc.org The pyrazole-pyrimidine core can act as a scaffold for interaction with biological targets, while the iodine atom offers a versatile point for modification.

One of the most promising applications is in the development of radiolabeled probes for imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov The carbon-iodine bond can be subjected to reactions to introduce positron-emitting isotopes such as iodine-124 (¹²⁴I) or gamma-emitting isotopes like iodine-123 (¹²³I). nih.govmdpi.com These radiolabeled versions of the molecule, or its derivatives, could be used to non-invasively track biological processes and the distribution of drug candidates in vivo. nih.gov

Furthermore, the scaffold could be elaborated into fluorescent probes. By attaching fluorophores or environmentally sensitive dyes via the iodine position, researchers could create probes to visualize specific cellular components or report on enzymatic activity. nih.gov The inherent biocompatibility and membrane permeability of many N-heteroaromatic scaffolds enhance their suitability for live-cell imaging applications. rsc.orgnih.gov

Potential in Agrochemical Research, including Herbicidal Applications

Derivatives of pyrazole and pyrimidine are well-established in the agrochemical industry. Specifically, compounds containing the 4-(1H-pyrazol-1-yl)pyrimidine skeleton have shown potent herbicidal activity. These compounds often act by inhibiting key plant enzymes, such as acetolactate synthase (ALS) or phytoene (B131915) desaturase (PDS), leading to plant death.

Research has demonstrated that modifications to the pyrazole and pyrimidine rings significantly influence herbicidal efficacy and selectivity. For example, a study on novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives found that several compounds expressed significant bleaching activities, a hallmark of pigment biosynthesis inhibitors. The data below summarizes the inhibitory activity of selected compounds from that study against the weed Pennisetum alopecuroides.

CompoundTargetActivity TypeIC₅₀ (mg L⁻¹)
N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amineP. alopecuroidesRoot Growth Inhibition1.90
2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidineP. alopecuroidesChlorophyll Level Inhibition3.14
Compound 5h (a 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivative)P. alopecuroidesChlorophyll Level Inhibition3.48

The structure-activity relationship studies indicate that specific substituents at various positions on the pyrimidine ring are crucial for activity. The presence of the iodo group in this compound offers a strategic point for creating a library of analogs to explore these relationships further and potentially discover novel, highly effective herbicides.

Exploration of Unexplored Reactivity and Novel Derivatization Opportunities

The chemical reactivity of this compound is rich with possibilities for novel derivatization. The molecule presents three primary sites for modification: the C-I bond, the pyrazole N-H bond, and the pyrimidine ring.

The C-I bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Potential reactions at this site include:

Reaction NameCoupling PartnerBond FormedPotential Application
Suzuki CouplingOrganoboron ReagentsC-C (Aryl, Vinyl)Extend conjugation, build biaryl systems
Sonogashira CouplingTerminal AlkynesC-C (Alkynyl)Create rigid linkers, access fluorescent materials
Heck CouplingAlkenesC-C (Alkenyl)Introduce vinyl groups for polymerization
Buchwald-Hartwig AminationAminesC-NSynthesize biologically active amino derivatives
Stille CouplingOrganostannanesC-CForm complex C-C bonds under mild conditions
CarbonylationCarbon MonoxideC-C (Carbonyl)Introduce ester, amide, or ketone functionalities

The pyrazole N-H proton is acidic and can be deprotonated to undergo N-alkylation or N-arylation, allowing for the introduction of substituents that can modulate solubility, lipophilicity, and biological target engagement. Additionally, the pyrimidine ring can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, although this reactivity would depend on the presence of activating groups. The exploration of these diverse reaction pathways will enable the creation of novel chemical entities for various applications.

Development of Advanced Analytical Methods for Detection and Quantification

As derivatives of this compound find applications in pharmacology, agriculture, and materials science, the need for robust analytical methods for their detection and quantification becomes critical. Standard structural characterization of the compound and its analogs is routinely performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and elemental analysis. mdpi.comnih.gov

For quantitative analysis in complex matrices such as environmental samples (soil, water) or biological fluids (plasma, urine), more advanced methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose due to its high sensitivity, selectivity, and speed. nih.govresearchgate.netrsc.org A future research direction would be the development of a validated LC-MS/MS method for this compound. This would involve:

Optimization of Chromatographic Conditions: Selecting an appropriate column (e.g., reversed-phase, HILIC, or mixed-mode) and mobile phase to achieve good peak shape and separation from matrix components. nih.gov

Mass Spectrometry Tuning: Optimizing ionization source parameters (e.g., electrospray ionization) and defining specific multiple reaction monitoring (MRM) transitions for the parent compound and a suitable internal standard to ensure selective and sensitive detection. nih.gov

Method Validation: Assessing the method for linearity, accuracy, precision, recovery, and matrix effects according to established guidelines.

Such a method would be invaluable for pharmacokinetic studies, environmental monitoring, and quality control during synthesis.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical and drug discovery. eurasianjournals.com These computational tools can be applied to the this compound scaffold to accelerate the discovery of new compounds with optimized properties.

Furthermore, ML algorithms can build predictive Quantitative Structure-Activity Relationship (QSAR) models. By training these models on experimental data from a series of synthesized analogs, researchers can predict the activity of yet-unsynthesized compounds. This in silico screening prioritizes the most promising candidates for synthesis, saving significant time and resources. eurasianjournals.com This approach can be used to optimize various properties simultaneously, such as herbicidal potency, kinase inhibitory activity, or desirable photophysical characteristics, guiding future research in a more efficient, data-driven manner.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine derivatives?

Methodological Answer: Synthesis typically involves coupling iodopyrazole precursors with substituted pyrimidines. For example:

  • Step 1 : React 3-iodo-1H-pyrazole with halogenated pyrimidines (e.g., 2-chloropyrimidine) under Buchwald-Hartwig or Ullmann coupling conditions to introduce the pyrazole ring .
  • Step 2 : Functionalize the pyrimidine ring via nucleophilic substitution or cross-coupling reactions. Morpholine derivatives can be introduced by refluxing intermediates with morpholine and formaldehyde in ethanol .
  • Step 3 : Purify via column chromatography and recrystallize from ethanol/water mixtures. Purity (>95%) is confirmed by HPLC and elemental analysis .

Q. How is this compound characterized post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., iodopyrazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 349.57 for C10_{10}H10_{10}ClIN4_4) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–I bond ≈ 2.10 Å) .

Advanced Research Questions

Q. How can SHELX software be optimized for refining the crystal structure of this compound derivatives?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron data (≤ 0.8 Å) to resolve heavy atoms like iodine.
  • Refinement in SHELXL :
    • Step 1 : Apply anisotropic displacement parameters for iodine and adjacent atoms .
    • Step 2 : Use TWIN and BASF commands to model twinning in cases of pseudo-merohedral twinning (common in pyrimidine derivatives) .
    • Step 3 : Validate with Rint_{int} < 0.05 and wR2_2 < 0.10. Example: The structure of 4-(but-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine refined to R1_1 = 0.039 .

Q. How do substituents on the pyrimidine ring influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Iodo and trifluoromethyl groups enhance stability and binding to hydrophobic pockets (e.g., agrochemical targets) .
  • Alkoxy Chains : Prop-2-ynyloxy groups improve membrane permeability but may reduce solubility. Test via logP assays .
  • Validation : Compare IC50_{50} values in enzyme inhibition assays. For example, pyrimidines with morpholine substituents showed 10-fold higher activity than unsubstituted analogs .

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The iodine atom lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., kinase domains) using AMBER or GROMACS.
  • Validation : Cross-check with experimental UV-Vis spectra (λmax_{max} ≈ 270 nm for π→π* transitions) .

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